Dl-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid
Overview
Description
2-[4-(Trifluoromethoxy)phenoxy]propanoic acid is an organic compound with the molecular formula C10H9F3O4. It is characterized by the presence of a trifluoromethoxy group attached to a phenoxy ring, which is further connected to a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid typically involves the reaction of 4-(trifluoromethoxy)phenol with an appropriate propanoic acid derivative. One common method includes the esterification of 4-(trifluoromethoxy)phenol with a propanoic acid derivative, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethoxy)phenoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenoxypropanoic acids .
Scientific Research Applications
2-[4-(Trifluoromethoxy)phenoxy]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Another compound with a trifluoromethoxy group, used in similar applications.
2-[4-(2,4-Dichlorophenoxy)phenoxy]propanoic acid: A structurally related compound with different substituents on the phenoxy ring
Uniqueness
2-[4-(Trifluoromethoxy)phenoxy]propanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it valuable for various research applications .
Biological Activity
DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid (commonly referred to as DL-2-[4-(TFMP)P]) is a synthetic organic compound characterized by its trifluoromethoxy substituent, which significantly influences its biological activity. This compound, with a molecular formula of C₁₀H₉F₃O₄ and a molecular weight of approximately 250.171 g/mol, has garnered attention due to its potential pharmacological properties, particularly in the realms of anti-inflammatory and analgesic applications.
The unique trifluoromethoxy group enhances the lipophilicity of DL-2-[4-(TFMP)P], potentially leading to improved pharmacokinetic properties compared to other propionic acid derivatives. The compound appears as a white to off-white solid with a melting point ranging from 76°C to 78°C. Its chemical structure includes both a carboxylic acid group and a phenoxy moiety, which contribute to its reactivity and biological interactions.
Table 1: Comparison of Structural Features
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
DL-2-[4-(TFMP)P] | Trifluoromethoxy group | Enhanced lipophilicity and potential bioactivity |
Ibuprofen | Propionic acid derivative | Widely used anti-inflammatory drug |
Naproxen | Propionic acid derivative | Longer half-life than ibuprofen |
Flurbiprofen | Propionic acid derivative | More potent anti-inflammatory effects |
Diclofenac | Arylacetic acid derivative | Stronger analgesic properties |
Pharmacological Potential
Research indicates that DL-2-[4-(TFMP)P] exhibits various biological activities, particularly as an anti-inflammatory agent. Its structural features suggest that it may interact with cyclooxygenase enzymes (COX), similar to other non-steroidal anti-inflammatory drugs (NSAIDs). The trifluoromethoxy group is believed to enhance the potency and selectivity for specific biological targets, making it a candidate for further pharmacological studies.
Case Study: Interaction with Cyclooxygenase Enzymes
Preliminary studies have shown that DL-2-[4-(TFMP)P] may inhibit COX enzymes, which are crucial in the inflammatory process. In vitro assays demonstrated that the compound has comparable efficacy to established NSAIDs, indicating its potential as an alternative therapeutic agent.
In Vitro Studies
In vitro studies have explored the compound's effects on various cell lines. For instance, assays measuring the inhibition of prostaglandin synthesis revealed that DL-2-[4-(TFMP)P] effectively reduces inflammatory markers in cultured macrophages. The results suggest a mechanism similar to that of ibuprofen, where COX inhibition leads to decreased production of pro-inflammatory mediators.
Table 2: Summary of In Vitro Findings
Study Type | Cell Line Used | Key Findings |
---|---|---|
Prostaglandin Synthesis Inhibition | Macrophages | Reduced inflammatory markers |
COX Enzyme Activity | Various Cell Lines | Comparable efficacy to ibuprofen |
The mechanism by which DL-2-[4-(TFMP)P] exerts its biological effects is primarily linked to its interaction with COX enzymes. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. Additionally, the trifluoromethoxy group enhances binding affinity and selectivity for COX isoforms, potentially leading to fewer side effects compared to traditional NSAIDs.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of fluorinated compounds. Studies suggest that the introduction of trifluoromethoxy groups significantly increases biological activity. For example, compounds with this substituent have shown enhanced potency in inhibiting serotonin uptake and other enzymatic activities relevant to various therapeutic areas.
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c1-6(9(14)15)16-7-2-4-8(5-3-7)17-10(11,12)13/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWNMNYBXVGBEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380467 | |
Record name | 2-[4-(trifluoromethoxy)phenoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-35-0 | |
Record name | 2-[4-(trifluoromethoxy)phenoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175204-35-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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